
ThyroxineAcyl-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le ThyroxineAcyl-β-D-glucuronide est un métabolite de la thyroxine, une hormone essentielle produite par la glande thyroïde. La thyroxine joue un rôle crucial dans la régulation du métabolisme, le développement du cerveau, la fonction cardiaque et la croissance globale. La glucuronidation de la thyroxine, conduisant à la formation de ThyroxineAcyl-β-D-glucuronide, est une réaction de détoxication de phase II qui améliore la solubilité dans l'eau de la thyroxine, facilitant son excrétion par la bile et l'urine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du ThyroxineAcyl-β-D-glucuronide implique la glucuronidation de la thyroxine. Ce processus est catalysé par les UDP-glucuronosyltransférases (UGT) utilisant l'UDPGA comme cofacteur. Les familles UGT1A et UGT2B sont principalement responsables de cette réaction. Chez l'homme, l'UGT1A3 catalyse la glucuronidation du groupe carboxyle de la chaîne latérale, conduisant à la formation de glucuronides acylés .
Méthodes de production industrielle : La production industrielle de ThyroxineAcyl-β-D-glucuronide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs et de conditions optimisées pour assurer un rendement et une pureté élevés. Les conditions de réaction sont soigneusement contrôlées pour maintenir l'activité des enzymes UGT et la stabilité du produit .
Analyse Des Réactions Chimiques
Types de réactions : Le ThyroxineAcyl-β-D-glucuronide subit diverses réactions chimiques, notamment l'hydrolyse et la transacylation. Ces réactions sont cruciales pour son métabolisme et son excrétion .
Réactifs et conditions courants :
Hydrolyse : Cette réaction implique la rupture de la liaison glucuronide, facilitée par les β-glucuronidases dans le côlon.
Transacylation : Cette réaction implique le transfert du groupe acyle vers d'autres molécules, ce qui peut conduire à la formation d'adduits protéiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la thyroxine libre et ses métabolites, qui sont ensuite traités et excrétés par l'organisme .
4. Applications de la recherche scientifique
Le ThyroxineAcyl-β-D-glucuronide a plusieurs applications de recherche scientifique :
Industrie : Il est utilisé dans le développement d'essais et d'outils de diagnostic pour les tests de la fonction thyroïdienne.
5. Mécanisme d'action
Le ThyroxineAcyl-β-D-glucuronide exerce ses effets par la glucuronidation de la thyroxine. Ce processus implique l'ajout d'un groupement acide glucuronique à la thyroxine, augmentant sa solubilité dans l'eau et facilitant son excrétion. Les cibles moléculaires comprennent les enzymes UGT, en particulier l'UGT1A3, qui catalyse la réaction de glucuronidation . Les voies impliquées comprennent la détoxication de phase II et la circulation entérohépatique .
Composés similaires :
Thyroxine 4'-O-β-D-glucuronide : Un autre métabolite glucuronide de la thyroxine, différent par la position de la glucuronidation.
Glucuronides de triiodothyronine (T3) : Métabolites de la triiodothyronine, une autre hormone thyroïdienne, qui subissent des réactions de glucuronidation similaires.
Unicité : Le ThyroxineAcyl-β-D-glucuronide est unique en raison de sa glucuronidation spécifique au groupe carboxyle de la chaîne latérale, catalysée par l'UGT1A3. Cette spécificité influence sa voie métabolique et son profil d'excrétion, le distinguant des autres glucuronides de la thyroxine .
Applications De Recherche Scientifique
ThyroxineAcyl-beta-D-Glucuronide has several scientific research applications:
Mécanisme D'action
ThyroxineAcyl-beta-D-Glucuronide exerts its effects through the glucuronidation of thyroxine. This process involves the addition of a glucuronic acid moiety to thyroxine, increasing its water solubility and facilitating its excretion. The molecular targets include UGT enzymes, particularly UGT1A3, which catalyzes the glucuronidation reaction . The pathways involved include phase II detoxification and enterohepatic circulation .
Comparaison Avec Des Composés Similaires
Thyroxine 4’-O-beta-D-glucuronide: Another glucuronide metabolite of thyroxine, differing in the position of glucuronidation.
Triiodothyronine (T3) glucuronides: Metabolites of triiodothyronine, another thyroid hormone, which undergo similar glucuronidation reactions.
Uniqueness: ThyroxineAcyl-beta-D-Glucuronide is unique due to its specific glucuronidation at the side-chain carboxyl group, catalyzed by UGT1A3. This specificity influences its metabolic pathway and excretion profile, distinguishing it from other thyroxine glucuronides .
Propriétés
Formule moléculaire |
C21H19I4NO10 |
|---|---|
Poids moléculaire |
953.0 g/mol |
Nom IUPAC |
6-[2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32) |
Clé InChI |
HMTFXPJOBPIOIN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
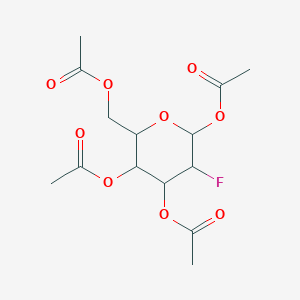
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
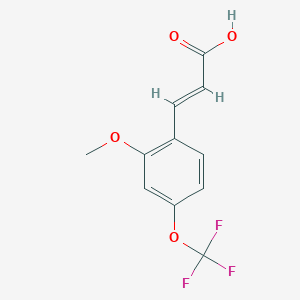

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
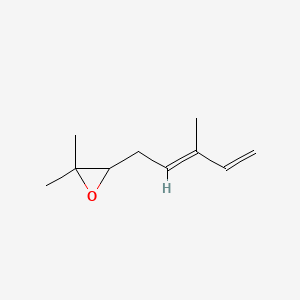
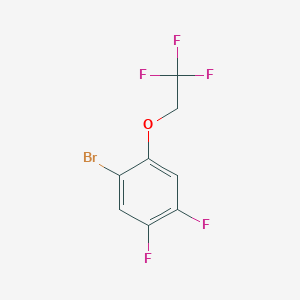

![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

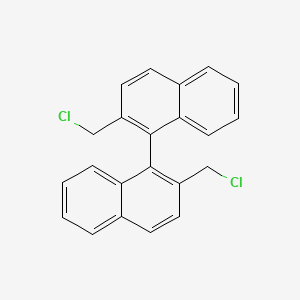
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
